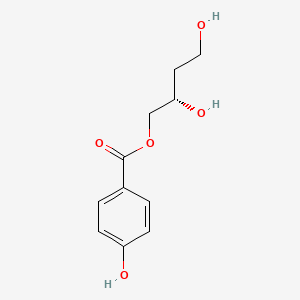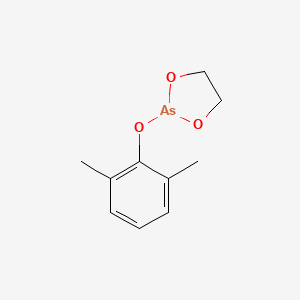
(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of 4-hydroxybenzoic acid, featuring a butyl chain substituted with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (2S)-2,4-dihydroxybutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biodegradable solvents and catalysts, are being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Products may include 4-hydroxybenzoic acid derivatives.
Reduction: Products may include 4-hydroxybenzyl alcohol derivatives.
Substitution: Products may include halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of (2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic Acid: A precursor and structurally related compound.
4-Hydroxybenzyl Alcohol: A reduction product of the ester group.
4-Bromophenyl 4-Bromobenzoate: A similar ester with bromine substituents.
Uniqueness
(2S)-2,4-Dihydroxybutyl 4-hydroxybenzoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
877667-63-5 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
[(2S)-2,4-dihydroxybutyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O5/c12-6-5-10(14)7-16-11(15)8-1-3-9(13)4-2-8/h1-4,10,12-14H,5-7H2/t10-/m0/s1 |
Clé InChI |
KDEZAOWPHZMVED-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)OC[C@H](CCO)O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC(CCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(2,6-dichlorophenyl)methoxy]pyrazine](/img/structure/B15167886.png)

![3-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167899.png)




![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)

![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)

![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)

